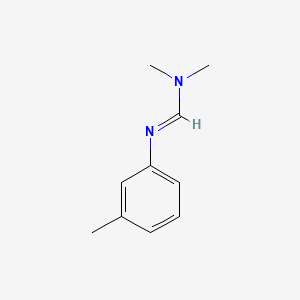
Formamidine, N,N-dimethyl-N'-m-tolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamidine, N,N-dimethyl-N’-m-tolyl-, also known as methanimidamide, N,N-dimethyl-N’-(3-methylphenyl)-, is an organic compound with the molecular formula C10H14N2. It is a derivative of formamidine, where the hydrogen atoms on the nitrogen are replaced by methyl groups and a m-tolyl group. This compound is known for its applications in various fields, including organic synthesis and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Formamidine, N,N-dimethyl-N’-m-tolyl-, can be synthesized through the reaction of aromatic amines with ethyl orthoformate in the presence of an acid catalyst. One efficient method involves using sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This method is advantageous due to its mild reaction conditions, short reaction times, and high yields .
Industrial Production Methods: In industrial settings, the synthesis of formamidines often involves the reaction between aniline derivatives and ethyl orthoformate, catalyzed by organic or mineral acids. Other catalysts, such as sulfated zirconia and hexafluoroisopropanol, have also been employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Formamidine, N,N-dimethyl-N’-m-tolyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like permanganate.
Reduction: Hydrogenation of carbodiimides to formamidines using catalysts like Pd(OH)2/BaSO4 and Raney nickel.
Substitution: The compound can participate in substitution reactions, particularly involving the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Alkaline permanganate is commonly used for oxidation reactions.
Reduction: Catalysts such as Pd(OH)2/BaSO4 and Raney nickel are used for hydrogenation.
Substitution: Various organic and inorganic reagents can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction typically produces more stable amine derivatives .
Scientific Research Applications
Formamidine, N,N-dimethyl-N’-m-tolyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for primary amines and as an auxiliary in asymmetric synthesis.
Biology: The compound has been studied for its potential biological activities, including its use as a pesticide and antimalarial agent.
Medicine: Research has explored its potential in the synthesis of medicinal compounds, such as quinolone antibiotics and cancer chemotherapeutic agents.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of formamidine, N,N-dimethyl-N’-m-tolyl-, involves its interaction with molecular targets and pathways. In the context of its pesticidal activity, it is believed to act on amine regulatory mechanisms, affecting neurotransmitter levels and leading to hyperactivity in pests. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Methanimidamide, N,N-dimethyl-N’-(4-methylphenyl)-: This compound is similar in structure but has a different position of the methyl group on the phenyl ring.
N,N-Dimethylformamide: While structurally different, it shares some functional similarities in terms of its use as a reagent in organic synthesis.
Uniqueness: Formamidine, N,N-dimethyl-N’-m-tolyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2305-75-1 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(3-methylphenyl)methanimidamide |
InChI |
InChI=1S/C10H14N2/c1-9-5-4-6-10(7-9)11-8-12(2)3/h4-8H,1-3H3 |
InChI Key |
NCXQXIRXTWIUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


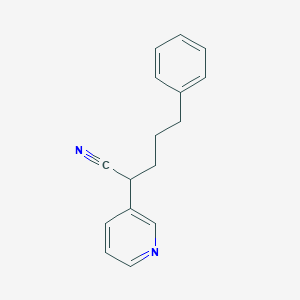
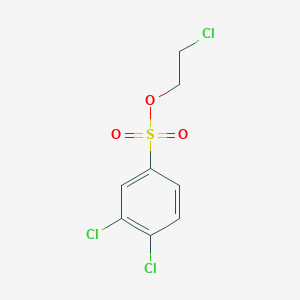
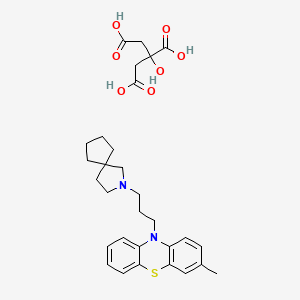
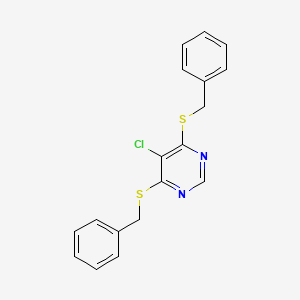
![Benzo[f]tetraphene-9,14-dione](/img/structure/B14741682.png)
![3-Hydroxy-4-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14741684.png)
![[4-(Chlorocarbonyl)phenyl]arsonic acid](/img/structure/B14741688.png)
![n-[(4-Chlorophenyl)carbamoyl]prop-2-enamide](/img/structure/B14741698.png)
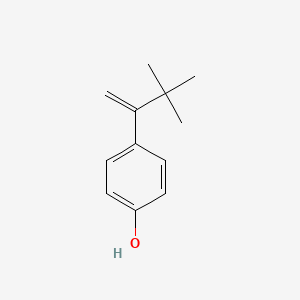

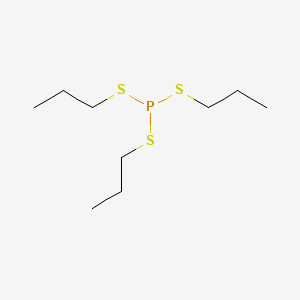
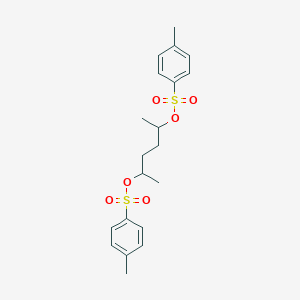

![4-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B14741741.png)
